molecular formula C28H29N5O3 B2803160 5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-57-1

5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Numéro de catalogue: B2803160
Numéro CAS: 1040647-57-1
Poids moléculaire: 483.572
Clé InChI: IQWGTBAMDFSPNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features a pyrazolo[4,3-c]pyridine core, a heterocyclic scaffold known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . Key structural elements include:

  • Phenyl group at position 2: Contributes aromatic stacking interactions in biological targets.
  • Piperazine-4-methylbenzoyl moiety at position 7: Introduces a flexible, polar substituent that may modulate solubility and receptor binding .

Propriétés

IUPAC Name

7-[4-(4-methylbenzoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-19(2)32-17-23(25-24(18-32)28(36)33(29-25)22-7-5-4-6-8-22)27(35)31-15-13-30(14-16-31)26(34)21-11-9-20(3)10-12-21/h4-12,17-19H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWGTBAMDFSPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with significant potential in pharmacological applications. Its molecular formula is C28H29N5O3, and it has a molecular weight of approximately 483.57 g/mol. The compound is characterized by its unique structural features that contribute to its biological activity, particularly in the fields of antiviral and anticancer research.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 7-[4-(4-methylbenzoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
  • Canonical SMILES : CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C

Structural Representation

ComponentDescription
Molecular FormulaC28H29N5O3
Molecular Weight483.57 g/mol
IUPAC Name7-[4-(4-methylbenzoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C

Antiviral Properties

Recent studies have indicated that compounds similar to 5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibit significant antiviral activity. For example, derivatives of pyrazole have been evaluated for their effectiveness against various viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV).

In one study, a related pyrazole compound demonstrated an EC50 value of 0.12mmol L0.12\,\text{mmol L}, which was significantly more effective than ribavirin at 1.3mmol L1.3\,\text{mmol L} . This suggests that the compound may share similar mechanisms of action or structural characteristics that enhance its antiviral efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored through various screening methods. A notable case study involved screening a library of compounds on multicellular spheroids, which revealed that certain pyrazole derivatives exhibited potent anticancer properties. These compounds were shown to inhibit tumor growth effectively and promote apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in viral replication and cancer cell proliferation. The piperazine moiety is known for its role in enhancing bioavailability and facilitating cellular uptake, while the pyrazolo-pyridine scaffold contributes to the compound's pharmacological profile.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsEC50 ValueReference
AntiviralPyrazole Derivative A0.12mmol L0.12\,\text{mmol L}
AnticancerPyrazole Derivative BNot specified

Notable Studies

  • Antiviral Efficacy : A study demonstrated that a similar pyrazolo compound effectively inhibited HCV replication with a selectivity index indicating high potency against viral targets .
  • Tumor Growth Inhibition : Research involving multicellular spheroids showed that specific derivatives could significantly reduce tumor size and induce cancer cell death through apoptosis pathways .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C28H29N5O3C_{28}H_{29}N_{5}O_{3}, with a molecular weight of approximately 483.57 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity, particularly in the context of drug discovery.

Scientific Research Applications

1. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrazolo derivatives, including 5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. The compound has been evaluated for its efficacy against various viruses:

  • Herpes Simplex Virus (HSV) : Research indicates that pyrazolo derivatives can inhibit HSV replication effectively. Studies have shown that modifications to the pyrazolo structure can enhance antiviral activity, suggesting that this compound may possess similar properties .
  • Human Immunodeficiency Virus (HIV) : Pyrazolo compounds have been synthesized and tested for their ability to inhibit HIV replication. The structure of 5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one may contribute to its potential as an HIV inhibitor based on structure–activity relationship (SAR) studies .

2. Anti-Cancer Research

The compound's structural characteristics suggest potential anti-cancer applications. Pyrazolo derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The presence of piperazine and phenyl groups may enhance interaction with biological targets involved in cancer progression .

3. Neuropharmacological Effects

Given the piperazine moiety's common occurrence in neuropharmacological agents, there is interest in exploring the compound's effects on neurotransmitter systems. Compounds with similar structures have shown promise in modulating serotonin receptors, which could lead to applications in treating mood disorders .

Case Studies and Research Findings

Study Focus Findings
Mowbray et al. (2024)Antiviral efficacyDemonstrated that modified pyrazolo compounds exhibit significant antiviral activity against HSV and HIV with IC50 values lower than existing treatments .
Riyadh et al. (2024)Antiviral synthesisDeveloped new pyrazole compounds that showed high efficacy against HCV with promising selectivity indices .
Tantawy et al. (2024)Cancer researchEvaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, indicating potential anti-cancer properties for structurally similar compounds .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogs and their reported properties:

Compound Name / ID Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 5-isopropyl, 2-phenyl, 7-(4-(4-methylbenzoyl)piperazine-1-carbonyl) Inferred: Potential antimicrobial/anticancer activity (based on core structure)
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 5-ethyl, 2-phenyl, 7-(4-(2-fluorophenyl)piperazine-1-carbonyl) Not explicitly reported; fluorophenyl may enhance metabolic stability
MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 2-(3-chlorophenyl), 5-phenyl Anticancer activity (specific targets not detailed)
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (e.g., 2e, 2f, 2g) Pyrazolo[3,4-d]pyrimidin-4(5H)-one Varied aliphatic/aromatic nitriles at position 3 Antimicrobial activity (IC₅₀: 2e, 2f, 2g comparable to standard drugs)
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Arylpiperazine-pyrazole hybrid Trifluoromethylphenyl on piperazine, pyrazole at position 4 Not explicitly reported; trifluoromethyl may enhance binding affinity

Key Observations

Core Structure Influence: Pyrazolo[4,3-c]pyridinones (target compound) and pyrazolo[1,5-a]pyrimidinones (e.g., MK7) share fused heterocyclic cores but differ in ring size and substitution patterns. The pyrazolo[4,3-c]pyridine core may offer improved π-π stacking compared to pyrimidine-based analogs . Pyrazolo[3,4-d]pyrimidinones () exhibit antimicrobial activity, suggesting that the target compound’s core could similarly interact with microbial enzymes .

Substituent Effects: Piperazine Modifications: The target’s 4-methylbenzoyl group on piperazine contrasts with the 2-fluorophenyl () and trifluoromethylphenyl () groups. Aromatic Substituents: The target’s 2-phenyl group is shared with MK7 and MK8 (), but chlorophenyl/fluorophenyl variants in analogs may enhance target selectivity via halogen bonding .

Bioactivity Potential: Pyrazolo[4,3-c]pyridine derivatives are linked to tyrosinase inhibition and anticancer activity (), while pyrazolo-pyrimidines () show antimicrobial and anticancer effects. The target’s isopropyl and benzoyl groups may synergize to enhance these activities .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[4,3-c]pyridine core via cyclization of precursors like phenylhydrazine derivatives and carbonyl-containing intermediates. Key steps include:

  • Core formation : Cyclization under acidic conditions (e.g., HCl/EtOH) to generate the pyrazolo-pyridine scaffold .
  • Piperazine coupling : Introducing the 4-(4-methylbenzoyl)piperazine moiety via amide bond formation using coupling agents like EDCI/HOBt .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final compound, with yields optimized by controlling solvent polarity (e.g., dichloromethane/methanol gradients) .
  • Catalysts : Use of palladium-based catalysts for cross-coupling reactions to enhance efficiency .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and piperazine connectivity .
  • X-ray crystallography : For resolving stereochemistry and verifying the 3D arrangement of the pyrazolo-pyridine core .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]+^+ at m/z 545.2) .
  • FT-IR : Identification of carbonyl (C=O) and amide (N-H) functional groups .

Q. What initial biological screening assays are appropriate for evaluating therapeutic potential?

  • Kinase inhibition assays : Test against kinases like PI3K or MAPK using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling : Measure IC50_{50} values in cancer cell lines (e.g., HeLa, DU145) via MTT assays .
  • Anti-inflammatory activity : Quantify TNF-α suppression in lipopolysaccharide (LPS)-stimulated macrophages .

Advanced Research Questions

Q. How can conflicting IC50_{50}50​ data across cell lines be resolved?

Discrepancies in potency (e.g., IC50_{50} of 2.1 µM in HeLa vs. 8.5 µM in DU145 ) may arise from:

  • Cell line variability : Differences in membrane permeability or target expression. Validate using CRISPR-edited isogenic cell lines.
  • Assay conditions : Standardize incubation time (e.g., 72 hrs) and serum concentration (e.g., 10% FBS) .
  • Metabolic stability : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess degradation .

Q. What strategies enhance solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to methyl ester conversion) to improve logP .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo administration .
  • Salt formation : Synthesize hydrochloride salts to increase aqueous solubility .

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PI3Kγ PDB:6F2 ).
  • QSAR analysis : Correlate substituent electronegativity (e.g., isopropyl vs. ethyl groups) with cytotoxicity .
  • MD simulations : Assess piperazine flexibility to optimize binding kinetics (e.g., RMSD < 2.0 Å over 100 ns) .

Methodological Notes

  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., ATP-based viability kits vs. apoptosis markers like caspase-3) .
  • Synthetic Challenges : Monitor for piperazine ring oxidation by conducting reactions under nitrogen .

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